molecular formula C17H16BrCl2N3O B3883211 2-[(4-bromophenyl)amino]-N'-(2,4-dichlorobenzylidene)butanohydrazide

2-[(4-bromophenyl)amino]-N'-(2,4-dichlorobenzylidene)butanohydrazide

Cat. No.: B3883211
M. Wt: 429.1 g/mol
InChI Key: MRPKKSGHDKWJFS-UFFVCSGVSA-N
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Description

The compound is a hydrazide derivative, which are often used in the synthesis of various organic compounds and have applications in pharmaceuticals . It contains a bromophenyl group, an amino group, and a dichlorobenzylidene group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The bromophenyl group is a benzene ring with a bromine atom attached, the amino group consists of a nitrogen atom with two hydrogen atoms, and the dichlorobenzylidene group is a benzene ring with two chlorine atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in pharmaceutical applications, the mechanism of action often involves interaction with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-(4-bromoanilino)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrCl2N3O/c1-2-16(22-14-7-4-12(18)5-8-14)17(24)23-21-10-11-3-6-13(19)9-15(11)20/h3-10,16,22H,2H2,1H3,(H,23,24)/b21-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPKKSGHDKWJFS-UFFVCSGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-bromophenyl)amino]-N'-(2,4-dichlorobenzylidene)butanohydrazide
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2-[(4-bromophenyl)amino]-N'-(2,4-dichlorobenzylidene)butanohydrazide
Reactant of Route 3
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2-[(4-bromophenyl)amino]-N'-(2,4-dichlorobenzylidene)butanohydrazide
Reactant of Route 4
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2-[(4-bromophenyl)amino]-N'-(2,4-dichlorobenzylidene)butanohydrazide
Reactant of Route 5
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2-[(4-bromophenyl)amino]-N'-(2,4-dichlorobenzylidene)butanohydrazide
Reactant of Route 6
2-[(4-bromophenyl)amino]-N'-(2,4-dichlorobenzylidene)butanohydrazide

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